2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives like MIHCA involves various methods. For instance, the Corey-Chaykovsky Reaction and Simmons-Smith Reaction are common methods for synthesizing cyclopropanes . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . The specific synthesis process for MIHCA is not available in the search results.Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Cyclopropane Derivatives : Research on the synthesis of cyclopropane derivatives, like the work by Hartmann et al. (1994), focuses on their potential as inhibitors of mycolic acid biosynthesis, important for the treatment of mycobacterial infections. These studies indicate the versatility of cyclopropane compounds in medicinal chemistry and drug development (Hartmann et al., 1994).
Crystal Structure Analysis : The study by Cativiela et al. (1995) on the crystal structure of cyclopropane derivatives reveals insights into their molecular configurations, which are crucial for understanding their reactivity and interaction with biological targets (Cativiela et al., 1995).
Cyclopropanation in Organic Synthesis : Research by Tomilov et al. (1985) explores cyclopropanation reactions, demonstrating the utility of cyclopropane derivatives in synthesizing complex organic molecules, highlighting their significance in organic synthesis and the creation of novel compounds with potential applications in various industries (Tomilov et al., 1985).
Material Science and Polymer Chemistry
- Polymerization of Cyclic Monomers : The work by Moszner et al. (2003) on the polymerization of cyclic monomers, including cyclopropane derivatives, contributes to the development of new polymeric materials with unique properties, such as high glass transition temperatures, indicating the role of cyclopropane structures in advancing material science (Moszner et al., 2003).
Biochemical and Pharmacological Research
- Antiproliferative Activity : A study by Lu et al. (2021) synthesizes a cyclopropane-1-carboxamide derivative demonstrating significant antiproliferative activity against cancer cell lines. This illustrates the potential of cyclopropane derivatives in the development of new anticancer agents (Lu et al., 2021).
Properties
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-9-8-10(9)13(16)14-11-5-7-15-6-3-2-4-12(11)15/h9-12H,2-8H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIRKIVJDHTDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCN3C2CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.